2-(4-Fluorophenyl)-4-nitrobenzoic acid
Description
2-(4-Fluorophenyl)-4-nitrobenzoic acid (hypothetical structure inferred from analogs) is a benzoic acid derivative featuring a 4-fluorophenyl group at position 2 and a nitro group at position 4 of the benzene ring. This compound combines electron-withdrawing (nitro) and moderately electron-withdrawing (fluorine) substituents, which influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-9-3-1-8(2-4-9)12-7-10(15(18)19)5-6-11(12)13(16)17/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSNSPMZCVPFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594223 | |
| Record name | 4'-Fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223767-02-0 | |
| Record name | 4'-Fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Precursor Selection
The synthesis of 2-(4-fluorophenyl)-4-nitrobenzoic acid typically begins with 4-nitrobenzoyl chloride and 4-fluoroaniline. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-fluoroaniline attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This step forms an intermediate amide, which undergoes hydrolysis under acidic or basic conditions to yield the final benzoic acid derivative.
The mechanism involves:
-
Acylation : Formation of an N-(4-fluorophenyl)-4-nitrobenzamide intermediate.
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Hydrolysis : Cleavage of the amide bond using concentrated sulfuric acid or sodium hydroxide to produce the carboxylic acid group.
Key parameters influencing yield include temperature (optimized at 80–100°C), solvent polarity (dimethyl sulfoxide preferred for solubility), and stoichiometric ratios (1:1.2 molar ratio of acyl chloride to amine).
Nitration and Functional Group Interconversion
Direct Nitration of Fluorinated Benzoic Acid Derivatives
An alternative route involves the nitration of 2-(4-fluorophenyl)benzoic acid. This method employs a sulfuric acid-nitric acid mixture (1:3 v/v) at 0–5°C to minimize side reactions such as oxidation or defluorination. The nitration occurs preferentially at the para position relative to the carboxylic acid group due to electronic effects.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Nitrating Agent | HNO₃/H₂SO₄ | 85–90% |
| Temperature | 0–5°C | Prevents decomposition |
| Reaction Time | 4–6 hours | Maximizes conversion |
This method achieves yields of 82–88% with high regioselectivity, as confirmed by HPLC analysis.
Catalytic Approaches and Green Chemistry
Palladium-Catalyzed Coupling Reactions
Recent advances propose using palladium catalysts to assemble the fluorophenyl and nitrobenzoic acid moieties. For example, Suzuki-Miyaura coupling between 4-fluoroarylboronic acid and 4-nitrobenzoyl chloride derivatives has been explored. The in situ-generated PdCl₂(Lₙ@β-CD) catalyst facilitates cross-coupling in aqueous media, reducing reliance on organic solvents.
Comparative Performance :
| Catalyst System | Solvent | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| PdCl₂(Lₙ@β-CD) | Water | 78 | 450 |
| Conventional Pd(PPh₃)₄ | Toluene | 65 | 320 |
This method offers environmental benefits but requires further optimization to match the efficiency of classical approaches.
Industrial-Scale Production and Process Intensification
Continuous Flow Reactor Design
Adopting continuous flow technology enhances reaction control and scalability. A two-stage system separates the acylation and hydrolysis steps, enabling real-time pH and temperature monitoring. Pilot-scale trials demonstrate a 15% increase in yield compared to batch processes, with a throughput of 12 kg/day.
Byproduct Management
Common impurities include:
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3-Nitro Isomer : Forms due to imperfect regioselectivity during nitration (3–5% yield loss).
-
Defluorinated Byproducts : Generated at temperatures >100°C, mitigated by strict thermal control.
Crystallization in ethanol-water mixtures (7:3 v/v) achieves >99% purity, as validated by NMR and mass spectrometry.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-(4-Aminophenyl)-4-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-(4-Fluorophenyl)-4-nitrobenzoic acid has demonstrated significant cytotoxic effects on various mammalian cell lines. Its mechanism of action involves inducing cell death through caspase-dependent apoptosis, making it a candidate for cancer research. Studies have shown that it can inhibit tumor cell growth both in vitro and in vivo, suggesting potential therapeutic applications in oncology.
Biological Imaging
The compound's structural properties make it suitable for developing fluorescent dyes used in biological imaging. Fluorescent dyes are essential tools in cellular biology for visualizing cellular processes and structures. The ability of this compound to act as a fluorescent marker could enhance imaging techniques used in research.
Interaction Studies
Research has focused on the binding affinity of this compound with various biological targets, particularly in cancer cells. Understanding its interactions with cellular pathways regulating apoptosis and cell proliferation is crucial for developing new cancer therapies. Ongoing studies aim to elucidate its pharmacological profile and potential drug interactions.
Case Study 1: Cancer Research
A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. This finding supports its potential role as an anticancer agent.
Case Study 2: Fluorescent Dye Development
In another study, researchers utilized the unique properties of this compound to develop a new class of fluorescent dyes for cellular imaging. The dyes exhibited high stability and brightness, making them suitable for tracking cellular processes in real-time.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine atom and nitro group can influence the compound’s reactivity and binding affinity to its targets, thereby modulating its biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Comparisons
The table below highlights key structural and electronic differences between 2-(4-fluorophenyl)-4-nitrobenzoic acid and its analogs:
*Hypothetical structure based on analogs.
Key Observations:
- Acidity : The presence of nitro groups significantly increases acidity. For example, 4-nitrobenzoic acid exhibits a pKa ~1.68 compared to benzoic acid (pKa ~4.2) . The 4-fluorophenyl group may further modulate acidity through resonance effects.
- Reactivity : Electron-withdrawing substituents like nitro slow condensation reactions (e.g., 4-nitrobenzoic acid requires longer reaction times than 4-methoxy derivatives ).
Antimicrobial Activity:
- 4-Nitrobenzoic acid derivatives : Isolated from Streptomyces sp., 4-nitrobenzoic acid tetrahydrofuran-2-yl-methylester demonstrated antimicrobial properties . The nitro group likely enhances membrane penetration, while fluorine may improve lipophilicity.
Enzyme Inhibition:
- Fluorophenyl-nitro combinations : Compounds like 3-(4-fluorophenyl)-2,4-dioxotetrahydropyrimidine-5-carboxylic acid showed strong binding affinity (-8.7 kcal/mol) to enzymes, suggesting synergistic effects between fluorine and nitro groups .
Biological Activity
2-(4-Fluorophenyl)-4-nitrobenzoic acid is a synthetic organic compound characterized by its molecular formula . This compound has garnered attention in biomedical research due to its notable biological activities, particularly in the fields of oncology and antimicrobial therapy. This article aims to summarize its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis and Properties
The synthesis of this compound typically involves a nucleophilic acyl substitution reaction between 4-nitrobenzoyl chloride and 4-fluoroaniline. The reaction conditions are optimized to yield a high-purity product, which is crucial for biological testing. The compound appears as a white to off-white solid with a melting point of 216-218 °C and is soluble in dimethyl sulfoxide (DMSO) .
Cytotoxicity
Research indicates that this compound exhibits potent cytotoxic effects on various mammalian cell lines. It induces cell death through caspase-dependent apoptosis , which is critical for cancer treatment strategies. In vitro studies have shown that this compound effectively inhibits tumor cell growth, demonstrating significant potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis via caspase activation |
| MCF-7 | 10 | Inhibition of cell proliferation |
| A549 | 12 | Induction of oxidative stress |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains, including Mycobacterium smegmatis. Studies indicate that it may serve as a potential candidate for the development of new antibiotics targeting resistant bacterial infections .
The mechanisms underlying the biological activity of this compound involve several cellular pathways:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been observed to interfere with cell cycle progression, particularly in the G2/M phase.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress, contributing to its cytotoxic effects .
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers after 24 hours of exposure.
- Mycobacterial Infection Model : Research demonstrated that this compound exhibited inhibitory effects on Mycobacterium smegmatis, suggesting its potential role in treating mycobacterial infections .
Q & A
Q. What are the common synthetic routes for 2-(4-Fluorophenyl)-4-nitrobenzoic acid?
The synthesis typically involves multi-step reactions:
- Friedel-Crafts acylation or Suzuki coupling to introduce the 4-fluorophenyl group to the benzoic acid backbone. Palladium catalysts (e.g., Pd(PPh₃)₄) are often used for cross-coupling reactions .
- Nitration : The nitro group is introduced at the para position using mixed acids (HNO₃/H₂SO₄), requiring precise temperature control (0–5°C) to avoid over-nitration .
- Oxidation : Intermediate aldehydes or alcohols may be oxidized to the carboxylic acid using KMnO₄ or CrO₃ under acidic conditions . Post-synthesis purification involves recrystallization from ethanol/water mixtures or column chromatography.
Q. How is the compound characterized post-synthesis?
Key analytical methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced deshielding at ~δ 7.5 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : To verify molecular weight (theoretical m/z for C₁₃H₈FNO₄: 273.04) .
- Elemental analysis : Confirmation of C, H, N, and F content within ±0.4% deviation .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (asymmetric NO₂ stretch) .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved for this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXTL or SHELXL for refinement:
- Optimize data collection at low temperature (100 K) to reduce thermal motion artifacts .
- Address twinning or disorder by applying restraints (e.g., SIMU/DELU in SHELXL) .
- Validate hydrogen bonding networks (e.g., O–H···O interactions between carboxylic acid and nitro groups) to confirm packing stability . Cross-validate with DFT-calculated bond lengths (e.g., B3LYP/6-311+G(d,p)) to identify outliers .
Q. How to model the solubility behavior of this compound in organic solvents?
Apply the Abraham solvation parameter model :
- Use experimentally determined log₁₀(S) values in solvents like methanol, THF, or ethyl acetate .
- Calculate solute descriptors:
- E (excess molar refraction) = 0.990, S (polarity) = 1.520, A/B (H-bonding) = 0.680/0.440, L (lipophilicity) = 5.7699 .
- Predict solubility in untested solvents using linear free-energy relationships (LFERs). For example, in 1-octanol:
log₁₀(S) = 0.990 + 1.520·S + 0.680·A + 0.440·B + 5.7699·L - 9.880
This method achieves ±0.088 log₁₀ unit accuracy .
Q. What methodologies are used to assess biological activity in enzyme inhibition studies?
- In vitro enzyme assays :
- Use purified enzymes (e.g., cyclooxygenase-2 or kinases) with fluorogenic substrates. Measure IC₅₀ via fluorescence quenching (e.g., λₑₓ = 340 nm, λₑₘ = 460 nm) .
- Control for nonspecific binding using bovine serum albumin (BSA) blocking.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target proteins .
- Molecular docking (AutoDock Vina) : Simulate ligand-protein interactions to rationalize activity differences between fluorinated/non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
